Cas no 1096586-07-0 ((Dimethylamino)(2-methylphenyl)acetic acid hydrochloride)

(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride
- 2-(Dimethylamino)-2-(o-tolyl)acetic acid hydrochloride
- 2-(dimethylamino)-2-(2-methylphenyl)acetic acid;hydrochloride
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- Inchi: 1S/C11H15NO2.ClH/c1-8-6-4-5-7-9(8)10(11(13)14)12(2)3;/h4-7,10H,1-3H3,(H,13,14);1H
- InChI Key: OYIIJYNVYYJNDZ-UHFFFAOYSA-N
- SMILES: Cl.OC(C(C1C=CC=CC=1C)N(C)C)=O
Computed Properties
- Exact Mass: 229.087
- Monoisotopic Mass: 229.087
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00J1US-1g |
(dimethylamino)(2-methylphenyl)acetic acid hydrochloride |
1096586-07-0 | 95% | 1g |
$35.00 | 2025-03-01 | |
eNovation Chemicals LLC | Y1249685-1g |
(dimethylamino)(2-methylphenyl)acetic acid hydrochloride |
1096586-07-0 | 95% | 1g |
$85 | 2024-06-06 | |
eNovation Chemicals LLC | Y1249685-5g |
(dimethylamino)(2-methylphenyl)acetic acid hydrochloride |
1096586-07-0 | 95% | 5g |
$175 | 2025-02-20 | |
eNovation Chemicals LLC | Y1249685-1g |
(dimethylamino)(2-methylphenyl)acetic acid hydrochloride |
1096586-07-0 | 95% | 1g |
$85 | 2025-02-26 | |
1PlusChem | 1P00J1US-5g |
(dimethylamino)(2-methylphenyl)acetic acid hydrochloride |
1096586-07-0 | 95% | 5g |
$111.00 | 2025-03-01 | |
eNovation Chemicals LLC | Y1249685-5g |
(dimethylamino)(2-methylphenyl)acetic acid hydrochloride |
1096586-07-0 | 95% | 5g |
$175 | 2024-06-06 | |
A2B Chem LLC | AI88068-5g |
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride |
1096586-07-0 | 95% | 5g |
$111.00 | 2024-04-20 | |
A2B Chem LLC | AI88068-1g |
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride |
1096586-07-0 | 95% | 1g |
$35.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1249685-1g |
(dimethylamino)(2-methylphenyl)acetic acid hydrochloride |
1096586-07-0 | 95% | 1g |
$85 | 2025-02-20 | |
eNovation Chemicals LLC | Y1249685-5g |
(dimethylamino)(2-methylphenyl)acetic acid hydrochloride |
1096586-07-0 | 95% | 5g |
$175 | 2025-02-26 |
(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride Related Literature
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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2. Back matter
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride
Dimethylamino)(2-methylphenyl)acetic acid hydrochloride (CAS No. 1096586-07-0): A Comprehensive Overview
Dimethylamino)(2-methylphenyl)acetic acid hydrochloride, identified by the CAS number 1096586-07-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a hydrochloride salt form, has garnered attention due to its structural properties and potential applications in medicinal chemistry. The presence of both a dimethylamino group and a (2-methylphenyl)acetic acid moiety suggests a unique set of chemical interactions that may be exploited for therapeutic purposes.
The< strong>dimethylamino group is a common pharmacophore in drug design, known for its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). This amine functionality can also participate in hydrogen bonding, which is crucial for the binding affinity of small molecules to biological targets. In contrast, the< strong>(2-methylphenyl)acetic acid moiety introduces a phenyl ring with a methyl substituent, which can influence the electronic properties and steric environment of the molecule. Such structural features are often leveraged to modulate receptor binding and metabolic stability.
Recent advancements in computational chemistry have enabled the virtual screening of large compound libraries to identify potential drug candidates. In this context, Dimethylamino)(2-methylphenyl)acetic acid hydrochloride has been subjected to molecular docking studies to evaluate its interactions with various biological targets. Preliminary results indicate that this compound exhibits promising binding affinity to certain enzyme families, suggesting its utility as a scaffold for the development of novel therapeutics.
The< strong>hydrochloride salt form of this compound enhances its pharmacokinetic properties by improving solubility and stability. This is particularly relevant in formulations where oral administration is desired, as solubility directly impacts absorption rates and bioavailability. The hydrochloride salt also ensures that the compound remains in an ionized state at physiological pH, which can be advantageous for membrane permeability and target interaction.
In vitro studies have begun to explore the potential pharmacological effects of Dimethylamino)(2-methylphenyl)acetic acid hydrochloride. Initial findings suggest that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in immune responses. The phenyl ring and amine group are thought to interact with receptors or enzymes that play roles in inflammation, potentially making this molecule a candidate for treating chronic inflammatory diseases.
The synthesis of< strong>Dimethylamino)(2-methylphenyl)acetic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic system efficiently. The use of chiral auxiliaries or catalysts ensures high enantiomeric purity, which is critical for pharmaceutical applications where stereochemistry can significantly impact efficacy and safety.
The development of novel drug candidates relies heavily on understanding the physicochemical properties of molecules like< strong>Dimethylamino)(2-methylphenyl)acetic acid hydrochloride. Parameters such as logP (logarithm of partition coefficient), pKa (acid dissociation constant), and metabolic stability are carefully evaluated to predict how the compound will behave in vivo. These data are essential for designing effective clinical trials and optimizing drug formulations.
As research progresses, the potential applications of< strong>Dimethylamino)(2-methylphenyl)acetic acid hydrochloride may expand beyond traditional therapeutic areas. Investigational studies are exploring its role in neurodegenerative diseases, where modulation of protein aggregation and neuronal signaling pathways is crucial. The compound's ability to interact with multiple biological targets makes it a versatile tool for addressing complex pathological processes.
The regulatory landscape for new drug development necessitates rigorous characterization of compounds like< strong>Dimethylamino)(2-methylphenyl)acetic acid hydrochloride. Comprehensive toxicological studies are conducted to assess safety profiles before human clinical trials can commence. These studies include acute toxicity tests, chronic exposure assessments, and genetic toxicity evaluations to ensure that the compound is safe for therapeutic use.
In conclusion, Dimethylamino)(2-methylphenyl)acetic acid hydrochloride (CAS No. 1096586-07-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with favorable physicochemical properties, make it an attractive scaffold for developing new treatments. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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